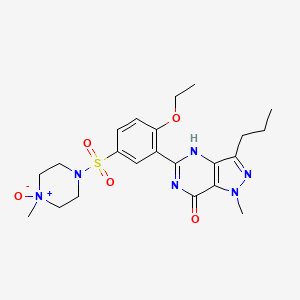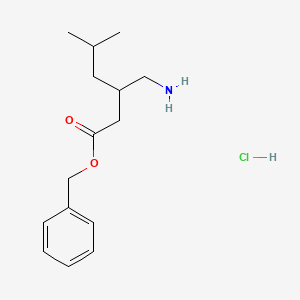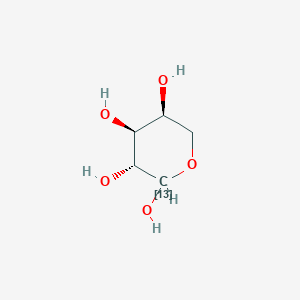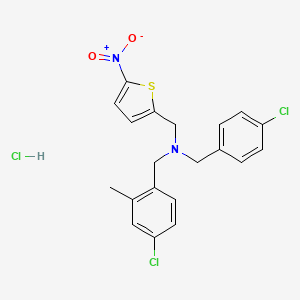![molecular formula C6H12O6 B8084181 D-[UL-13C6]glucose](/img/structure/B8084181.png)
D-[UL-13C6]glucose
Descripción general
Descripción
D-[UL-13C6]glucose is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 186.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolism Studies in Humans : D-glucose-14C (UL) has been used in studies involving lean and obese humans to understand glucose turnover and oxidation. This research has provided insights into the interrelations between fat and glucose metabolism during starvation in different body types (Paul & Bortz, 1969).
Brain Glucose Uptake and Metabolism : In neuroscientific research, D-[UL-13C6]glucose has been utilized to study brain deoxyglucose uptake and metabolism. This research involves imaging techniques like magnetic resonance imaging (MRI) to observe glucose assimilation rates (Nasrallah et al., 2013).
Synthesis of Labeled Nucleosides : this compound has been used in the systematic synthesis of specifically labeled nucleosides, which are valuable for conformational analyses of nucleic acids in solution by NMR spectroscopy (Ono, Shiina & Kainosho, 1998).
Glucose Cerebral Metabolism : Research has also focused on the cerebral metabolism of D-[1-13C]glucose, using localized 13C NMR spectroscopy during intravenous infusion in healthy subjects. This has helped in understanding the dynamics of glucose metabolism in the human brain (Gruetter et al., 1994).
Diabetes Research : this compound is used in diabetes research for the development of machine learning models to predict and diagnose diabetes, as well as to understand its complications and genetic background (Kavakiotis et al., 2017).
Glucose Pyrolysis Mechanisms : Studies on the pyrolysis of D-glucose using 13C labeling have provided insights into the formation of various carbonyl compounds and cyclopentenedione isomers, which are significant in the understanding of carbohydrate chemistry (Paine, Pithawalla & Naworal, 2008).
Metabolism in Microorganisms : this compound has been used in studies to investigate the metabolism of glucose in microorganisms like Neurospora crassa, providing insights into cellular energy pathways (Greenfield et al., 1988).
Synthesis of Benzimidazoles : In organic chemistry, D-glucose is used as a C1 synthon in the synthesis of benzimidazoles, with 13C6 D-glucose playing a critical role in identifying the source of methine in these reactions (Raja et al., 2020).
Tracing Exogenous Glucose in Humans : this compound is also employed in tracing exogenous glucose in humans at low levels of enrichment, enhancing the understanding of human glucose metabolism (Tissot et al., 1990).
Glucose Kinetics in Insects : In entomological studies, D-glucose-13C6 has been used to study amino acid metabolism in insects like the Mediterranean fruit fly, providing insights into the metabolic pathways in these organisms (Al-Khshemawee et al., 2020).
Propiedades
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-NYKRWLDMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13CH](O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





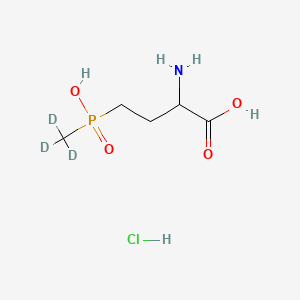
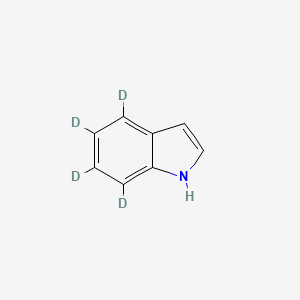
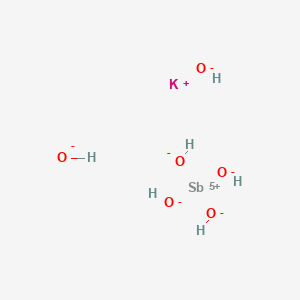
![(3S,4R,6R)-2-(hydroxymethyl)-6-[(3S,4S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B8084137.png)
